Cas no 886502-81-4 ((5-Methyl-2-(trifluoromethyl)phenyl)methanol)

(5-Methyl-2-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol with a molecular formula of C9H9F3O. This compound features a trifluoromethyl group at the ortho position and a methyl group at the meta position relative to the hydroxymethyl substituent, enhancing its steric and electronic properties. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. Its well-defined structure allows for precise functionalization in synthetic chemistry, particularly in the development of bioactive molecules. High purity grades are available, ensuring consistency in research and industrial processes. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres.
(5-Methyl-2-(trifluoromethyl)phenyl)methanol structure
886502-81-4 structure
Product name:(5-Methyl-2-(trifluoromethyl)phenyl)methanol
CAS No:886502-81-4
MF:C9H9OF3
MW:190.162
CID:3142844
PubChem ID:17750728

(5-Methyl-2-(trifluoromethyl)phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Methyl-2-(trifluoromethyl)phenyl)methanol
    • LKB50281
    • 966-640-6
    • WZMOLCCNJJHAJQ-UHFFFAOYSA-N
    • SB85255
    • 5-Methyl-2-(trifluoromethyl)benzyl alcohol
    • JS-4476
    • 886502-81-4
    • SCHEMBL12326734
    • [5-methyl-2-(trifluoromethyl)phenyl]methanol
    • MFCD06660295
    • AKOS006295376
    • MDL: MFCD06660295
    • Inchi: InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4,13H,5H2,1H3
    • InChI Key: WZMOLCCNJJHAJQ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C(F)(F)F)CO

Computed Properties

  • Exact Mass: 190.06054939Da
  • Monoisotopic Mass: 190.06054939Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

(5-Methyl-2-(trifluoromethyl)phenyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014001478-1g
5-Methyl-2-(trifluoromethyl)benzyl alcohol
886502-81-4 97%
1g
$1504.90 2023-08-31
Chemenu
CM314584-5g
(5-Methyl-2-(trifluoromethyl)phenyl)methanol
886502-81-4 95%
5g
$383 2023-02-01
1PlusChem
1P00GRPZ-1g
5-METHYL-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL
886502-81-4
1g
$104.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1531366-1g
(5-Methyl-2-(trifluoromethyl)phenyl)methanol
886502-81-4 98%
1g
¥1372.00 2024-04-26
Alichem
A014001478-250mg
5-Methyl-2-(trifluoromethyl)benzyl alcohol
886502-81-4 97%
250mg
$470.40 2023-08-31
Alichem
A014001478-500mg
5-Methyl-2-(trifluoromethyl)benzyl alcohol
886502-81-4 97%
500mg
$806.85 2023-08-31
1PlusChem
1P00GRPZ-5g
5-METHYL-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL
886502-81-4
5g
$302.00 2024-04-20
A2B Chem LLC
AH81623-1g
5-Methyl-2-(trifluoromethyl)benzyl alcohol
886502-81-4
1g
$109.00 2024-04-19
Apollo Scientific
PC302119-5g
5-Methyl-2-(trifluoromethyl)benzyl alcohol
886502-81-4 98%
5g
£186.00 2024-05-24
Apollo Scientific
PC302119-1g
5-Methyl-2-(trifluoromethyl)benzyl alcohol
886502-81-4 98%
1g
£48.00 2024-05-24

(5-Methyl-2-(trifluoromethyl)phenyl)methanol Related Literature

Additional information on (5-Methyl-2-(trifluoromethyl)phenyl)methanol

Recent Advances in the Synthesis and Applications of (5-Methyl-2-(trifluoromethyl)phenyl)methanol (CAS: 886502-81-4)

The compound (5-Methyl-2-(trifluoromethyl)phenyl)methanol (CAS: 886502-81-4) has garnered significant attention in recent years due to its versatile applications in pharmaceutical and chemical synthesis. This aromatic alcohol, characterized by a trifluoromethyl group and a methyl substituent on the phenyl ring, serves as a key intermediate in the development of bioactive molecules. Recent studies have focused on optimizing its synthesis, exploring its reactivity, and evaluating its potential in drug discovery and material science.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of (5-Methyl-2-(trifluoromethyl)phenyl)methanol in the synthesis of novel kinase inhibitors. The researchers demonstrated that this compound could be efficiently converted into a series of derivatives with potent inhibitory activity against specific cancer-related kinases. The study emphasized the importance of the trifluoromethyl group in enhancing the metabolic stability and binding affinity of the resulting inhibitors. These findings open new avenues for the design of targeted therapies for oncology.

In addition to its pharmaceutical applications, (5-Methyl-2-(trifluoromethyl)phenyl)methanol has been investigated for its utility in agrochemicals. A recent patent (WO2023056123) disclosed its use as a building block for fungicides with improved efficacy and environmental safety. The patent highlighted the compound's ability to introduce both lipophilic and electron-withdrawing properties into the final agrochemical products, thereby enhancing their performance in field trials.

From a synthetic chemistry perspective, advances in catalytic methods have streamlined the production of (5-Methyl-2-(trifluoromethyl)phenyl)methanol. A 2024 report in Organic Letters described a palladium-catalyzed reductive carboxylation protocol that enables the efficient conversion of readily available precursors into this valuable intermediate. The method offers high yields and excellent functional group tolerance, making it suitable for large-scale applications. This development is particularly significant for industrial-scale production, where cost-effectiveness and scalability are critical.

Looking ahead, the unique structural features of (5-Methyl-2-(trifluoromethyl)phenyl)methanol continue to inspire innovation across multiple disciplines. Its combination of aromatic stability, fluorine-based electronic effects, and synthetic versatility positions it as a cornerstone in modern chemical research. Future studies are expected to explore its potential in emerging areas such as fluorinated polymers and advanced materials, further expanding its impact beyond traditional applications.

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